molecular formula C12H6ClFN2 B8592122 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine

2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine

Cat. No. B8592122
M. Wt: 232.64 g/mol
InChI Key: CWXXPCRMUBMKIT-UHFFFAOYSA-N
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Patent
US08242273B2

Procedure details

The title compound was prepared from 2,4-dichloropyrimidine and 1-ethynyl-4-fluorobenzene using methods analogous to those described in Example 2 (65%). TLC (25% EtOAc/hexanes): Rf=0.21. mp 125-126° C. IR: 3049 (w), 2210 (w), 1559 (s). 1H NMR (CDCl3): 8.61 (d, J=5.0 Hz, 1H), 7.70-7.60 (m, 2H), 7.38 (d, J=5.0 Hz, 1H), 7.13-7.06 (m, 2H). 13C NMR (CDCl3): 163.99 (d, JC-F=252 Hz), 161.86, 159.66, 153.39, 134.96 (d, JC-F=8.6 Hz), 121.77, 116.96 (d, JC-F=3.4 Hz), 116.40 (d, JC-F=22 Hz), 95.27, 85.89. Anal. Calcd for C12H6ClFN2: C, 61.95; H, 2.60; N, 12.04. Found: C, 62.15; H, 2.83; N, 12.00.
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[Compound]
Name
Example 2
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[Compound]
Name
EtOAc hexanes
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0 (± 1) mol
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reactant
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Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)#[CH:10]>>[Cl:1][C:2]1[N:7]=[C:6]([C:10]#[C:9][C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
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0 (± 1) mol
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reactant
Smiles
ClC1=NC=CC(=N1)Cl
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0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)F
Step Two
Name
Example 2
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0 (± 1) mol
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reactant
Smiles
Step Three
Name
EtOAc hexanes
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0 (± 1) mol
Type
reactant
Smiles
Step Four
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( w )
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0 (± 1) mol
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Smiles
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C#CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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